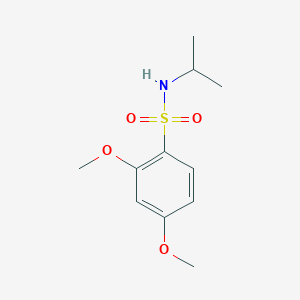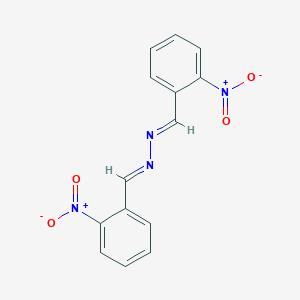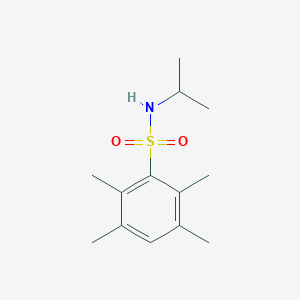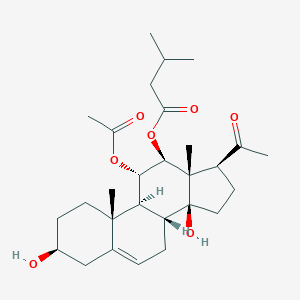
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Dichlorophen, is a chemical compound that has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide are complex and varied. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450, which play important roles in various biochemical pathways. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties. However, the physiological effects of this compound in humans are not well understood, and further research is needed to fully understand its effects on the human body.
实验室实验的优点和局限性
The advantages of using 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide in lab experiments include its ability to inhibit the activity of several enzymes and its potential anticancer properties. Additionally, this compound is relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its physiological effects in humans are not well understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, further research could be conducted to investigate the potential anticancer properties of this compound and to develop new drugs based on its structure. Finally, future research could focus on developing new methods for synthesizing this compound and improving its efficacy and safety profiles.
合成方法
The synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a multistep process that involves the reaction of 2,4-dichloronitrobenzene with sodium hydroxide to form 2,4-dichloroaniline. The 2,4-dichloroaniline is then reacted with chlorosulfonic acid to form 2,4-dichloro-N-(chlorosulfonyl)aniline. Finally, the 2,4-dichloro-N-(chlorosulfonyl)aniline is reacted with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide.
科学研究应用
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology. This compound has been used as a tool to study the effects of various drugs on the human body, including the effects of drugs on enzyme activity and protein function. Additionally, this compound has been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
属性
产品名称 |
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C12H9Cl2NO3S |
分子量 |
318.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-5-6-12(9(14)7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H |
InChI 键 |
MRUQTZGDSGRGJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








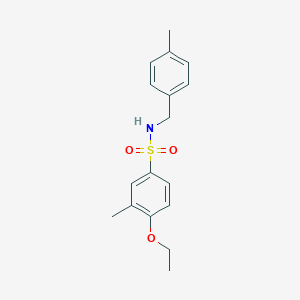
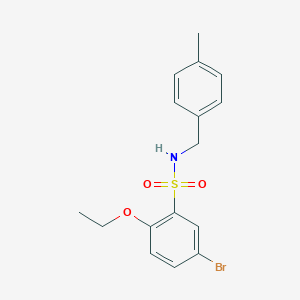
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
